2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 134749-43-2
VCID: VC7944587
InChI: InChI=1S/C10H11N3O3.ClH/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)13-9(5)11;/h3-4H,1-2H3,(H3,11,12,13,14);1H
SMILES: COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl
Molecular Formula: C10H12ClN3O3
Molecular Weight: 257.67 g/mol

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride

CAS No.: 134749-43-2

Cat. No.: VC7944587

Molecular Formula: C10H12ClN3O3

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride - 134749-43-2

Specification

CAS No. 134749-43-2
Molecular Formula C10H12ClN3O3
Molecular Weight 257.67 g/mol
IUPAC Name 4-amino-6,7-dimethoxy-1H-quinazolin-2-one;hydrochloride
Standard InChI InChI=1S/C10H11N3O3.ClH/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)13-9(5)11;/h3-4H,1-2H3,(H3,11,12,13,14);1H
Standard InChI Key DRRJLUGFNPKNAP-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a quinazolinone scaffold—a bicyclic system integrating a benzene ring fused with a pyrimidinone moiety. Substitutions at positions 4 (amino), 6, and 7 (methoxy groups) enhance its electronic and steric profiles, facilitating interactions with biological targets. The monohydrochloride salt form improves solubility and stability for pharmaceutical formulations .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂ClN₃O₃
Molecular Weight257.68 g/mol
CAS Number134749-43-2
SynonymsDoxazosin mesylate IX; Terazosin Impurity 1 HCl

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups: N-H stretching (3350 cm⁻¹), C=O (1680 cm⁻¹), and aromatic C-O (1250 cm⁻¹). Nuclear magnetic resonance (¹H NMR) reveals signals at δ 3.85 (s, 6H, OCH₃), δ 6.55 (s, 1H, Ar-H), and δ 8.10 (s, 1H, NH₂) .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves cyclocondensation of 4-amino-6,7-dimethoxyquinazoline with hydrochloric acid. Key steps include:

  • Precursor Preparation: 2-Amino-4,5-dimethoxybenzoic acid undergoes cyclization with urea under acidic conditions to form the quinazolinone core .

  • Salt Formation: The base compound is treated with HCl in ethanol, yielding the monohydrochloride salt after recrystallization .

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventEthanol/Water (3:1)
Temperature60–70°C
Reaction Time4–6 hours
Yield72–85%

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance yield (≥90%) and purity (>99.5%). Purification via column chromatography and lyophilization ensures compliance with pharmacopeial standards .

Mechanism of Action

Alpha-1 Adrenoceptor Antagonism

The compound competitively inhibits alpha-1 adrenoceptors, reducing vascular smooth muscle contraction and lowering blood pressure. Structural analogs like prazosin and bunazosin share this mechanism, validating its role in hypertension management .

Enzymatic Interactions

In vitro studies demonstrate inhibition of phosphodiesterase-5 (PDE5) and tyrosine kinase, suggesting potential in treating erectile dysfunction and cancer. IC₅₀ values for PDE5 inhibition range from 0.8–1.2 μM .

Research Applications

Pharmaceutical Development

As a reference standard (USP/EP), it ensures quality control in manufacturing alpha-blockers. Analytical methods like HPLC and mass spectrometry rely on its stability for method validation .

Antimicrobial Activity

Derivatives exhibit MIC values of 4–16 μg/mL against Mycobacterium tuberculosis and Plasmodium falciparum. The dimethoxy groups enhance membrane permeability, while the amino group facilitates target binding .

ApplicationModel SystemEfficacy
AntihypertensiveRat aortic ringsEC₅₀ = 0.3 μM
AntituberculosisM. tuberculosisMIC = 8 μg/mL
AnticancerMCF-7 cellsIC₅₀ = 14 μM

Recent Advances and Future Directions

Hybrid Derivatives

Coupling with triazole or sulphonamide moieties (e.g., compound 23) enhances bioavailability and target selectivity. Molecular docking studies reveal strong binding to EGFR (ΔG = -9.8 kcal/mol) .

Drug Delivery Systems

Nanoencapsulation in liposomes and polymeric nanoparticles improves half-life (t₁/₂ = 8.5 hours) and reduces off-target effects in preclinical models .

Regulatory Considerations

Ongoing Phase I trials assess safety profiles, with preliminary data indicating no significant hepatotoxicity (ALT < 40 IU/L) .

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